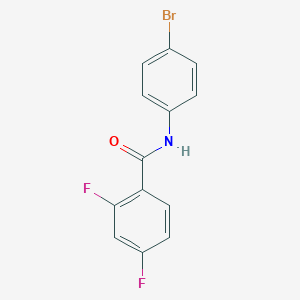

N-(4-bromophenyl)-2,4-difluorobenzamide

Description

N-(4-bromophenyl)-2,4-difluorobenzamide (CAS: 70-704-2) is a benzamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and 2,4-difluoro substitutions on the benzoyl ring. The bromine atom introduces steric bulk and lipophilicity, while the fluorine atoms enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is structurally analogous to several bioactive molecules, making it a subject of interest in medicinal and materials chemistry .

Properties

Molecular Formula |

C13H8BrF2NO |

|---|---|

Molecular Weight |

312.11 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2,4-difluorobenzamide |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) |

InChI Key |

CSXOAKYJAFLEJK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)Br |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzamides as Enzyme Inhibitors

Compound I3 () :

- Structure : 2,6-Difluoro-3-((4-(4-bromophenyl)-5-oxo-1,3,4-oxadiazol-2-yl)methoxy)benzamide.

- Key Differences : The benzamide core has 2,6-difluoro substitutions (vs. 2,4-difluoro in the parent compound) and an additional oxadiazole ring linked to the 4-bromophenyl group.

- Functional Impact: The oxadiazole moiety increases rigidity and may enhance binding to FtsZ, a bacterial cell division protein. This modification classifies I3 as a non-peptide FtsZ inhibitor with GTPase inhibitory activity, unlike the parent compound, which lacks such functionalization .

N-(3,5-difluorophenyl)-2,4-difluorobenzamide () :

- Structure : Features a 3,5-difluorophenyl group instead of 4-bromophenyl.

- Key Differences : The symmetrical 3,5-difluoro substitution on the phenyl ring alters electronic effects and crystal packing.

- Functional Impact : Polymorphs of this compound exhibit distinct mechanical properties; Form 1 is 50% stiffer and 33% harder than Form 2. This highlights how substituent positioning influences solid-state behavior, a factor critical in pharmaceutical formulation .

Bioactive Analogues with Heterocyclic Modifications

Compound 3b () :

- Structure : N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide.

- Key Differences : The amide nitrogen is linked to a benzothiazole ring with chloro and fluoro substitutions.

- The electron-deficient heterocycle may improve blood-brain barrier penetration compared to the 4-bromophenyl group .

N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide (Compound 40, ):

- Structure: Includes a 4-chlorophenyl group and a charged aminoethyl chain.

- Key Differences: The chloro substituent reduces steric bulk compared to bromine, while the aminoethyl group introduces solubility via protonation.

- Functional Impact: Demonstrated potency as a Trypanosoma brucei inhibitor, suggesting that cationic moieties enhance parasitic targeting .

Substituent Effects on Physicochemical Properties

N-(4-bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide () :

- Structure : Methoxy groups at the 2- and 4-positions of the benzamide and a bromo-fluoro-phenyl group.

- Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorines in the parent compound.

- Functional Impact : Increased electron density may reduce metabolic stability but improve solubility, illustrating the trade-off between lipophilicity and bioavailability .

Lufenuron Analogues () :

- Structure: Includes trifluoromethylphenoxy and hexafluoropropoxyl groups.

- Key Differences : Extended fluorinated chains enhance hydrophobicity and resistance to enzymatic degradation.

- Functional Impact : Used as insect growth regulators, emphasizing the role of fluorinated substituents in agrochemical design .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.